2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide
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Overview
Description
2-(4-Bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide is an organic compound that features a quinoline core substituted with a 4-bromophenyl group and a dicyclohexylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide typically involves a multi-step processThe final step involves the formation of the carboxamide moiety by reacting the intermediate with dicyclohexylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-carboxamide derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups and applications.
N-(4-Bromophenyl)thiazol-2-yl derivatives: Compounds with similar brominated aromatic rings but different core structures and biological activities.
Uniqueness
2-(4-Bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide is unique due to its combination of a quinoline core with a 4-bromophenyl group and a dicyclohexylcarboxamide moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C28H31BrN2O |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H31BrN2O/c29-21-17-15-20(16-18-21)27-19-25(24-13-7-8-14-26(24)30-27)28(32)31(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h7-8,13-19,22-23H,1-6,9-12H2 |
InChI Key |
VKEDJIXDDWBQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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